Acibenzolar-S-Methyl

Catalog No.
S517036
CAS No.
135158-54-2
M.F
C8H6N2OS2
M. Wt
210.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acibenzolar-S-Methyl

CAS Number

135158-54-2

Product Name

Acibenzolar-S-Methyl

IUPAC Name

S-methyl 1,2,3-benzothiadiazole-7-carbothioate

Molecular Formula

C8H6N2OS2

Molecular Weight

210.3 g/mol

InChI

InChI=1S/C8H6N2OS2/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3

InChI Key

UELITFHSCLAHKR-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °C).
In water, 7.7 mg/l @ 25 °C

Synonyms

acibenzolar-S-methyl, benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester, BTH ester, GGA 245704, S-methyl benzo(1,2,3)thiadiazole-7-carbothioate

Canonical SMILES

CSC(=O)C1=C2C(=CC=C1)N=NS2

The exact mass of the compound Acibenzolar-S-Methyl is 209.9922 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.66e-05 msolubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °c).in water, 7.7 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of benzothiadiazole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Acibenzolar-S-methyl (CAS: 135158-54-2) is a benzothiadiazole derivative and a first-in-class commercial systemic acquired resistance (SAR) inducer. Unlike traditional direct-acting fungicides, ASM functions as a highly engineered pro-pesticide; upon absorption, it undergoes targeted hydrolysis to its active carboxylic acid metabolite, which mimics the biological role of salicylic acid (SA) to prime plant immunity. From a procurement and formulation standpoint, ASM is supplied as a stable solid with high solubility in organic solvents such as dichloromethane (160 g/L) and dimethylformamide, while maintaining low aqueous solubility (7.7 mg/L at 20°C). This specific solubility profile, combined with a robust hydrolysis half-life of 3.8 years at pH 5, makes it highly processable for water-dispersible granule (WG) formulations and controlled-release root drenches, ensuring reliable shelf-life and field performance .

Procuring generic salicylic acid (SA) or alternative elicitors like β-aminobutyric acid (BABA) as cost-effective substitutes for ASM frequently results in operational failure. Exogenously applied SA fails to translocate effectively, inducing only localized resistance rather than whole-plant protection, and causes severe phytotoxicity, including foliar necrosis and stunting, at the doses required for efficacy [1]. Similarly, substituting ASM with traditional direct-acting bactericides (e.g., copper compounds or agricultural antibiotics) is increasingly unviable due to the rapid emergence of resistant pathogen strains. ASM bypasses this resistance by targeting the host's innate immune pathways—such as triggering systemic stomatal closure—rather than attacking the pathogen directly, providing a non-interchangeable tool for high-pressure disease management where conventional chemistries fail [2].

Superior Systemic Acquired Resistance (SAR) Translocation vs. Salicylic Acid

In comparative plant defense assays, ASM demonstrates robust systemic mobility that native phytohormones lack. When applied to lower leaves, ASM triggers the rapid accumulation of defense markers (e.g., chitinase) in untreated upper leaves, effectively immunizing the entire plant. In direct contrast, exogenously applied salicylic acid (SA) fails to act as a mobile signal, restricting resistance strictly to the treated localized tissue [1].

Evidence DimensionSystemic defense marker (chitinase) accumulation in untreated distal leaves
Target Compound DataRapid systemic accumulation in 2nd (untreated) leaves post-application
Comparator Or BaselineSalicylic Acid (SA) (No systemic accumulation; resistance localized to treated leaf only)
Quantified DifferenceASM enables whole-plant distal protection, whereas SA provides 0% systemic translocation of the resistance signal.
ConditionsFoliar application on cucumber model followed by C. cucumerinum inoculation.

Buyers can utilize low-volume foliar sprays or root drenches to protect entire crop canopies, drastically reducing application labor and material volume compared to contact-only agents.

Enhanced Crop Safety and Therapeutic Window vs. BABA and SA

While alternative SAR inducers like β-aminobutyric acid (BABA) and high-dose salicylic acid can activate plant defenses, they suffer from narrow therapeutic windows, frequently inducing severe phytotoxicity, chlorosis, and stunting at effective concentrations. ASM provides a highly optimized dose-response profile, achieving maximum disease suppression at application rates as low as 1 to 2 g a.i. per 7,000 plants, minimizing phytotoxic risk while maintaining high systemic efficacy [1].

Evidence DimensionEffective dose vs. Phytotoxicity threshold
Target Compound DataHigh efficacy at 1-2 g a.i./7000 plants with minimal stunting
Comparator Or BaselineBABA / Native SA (Induces severe white necrotic lesions and stunting at equivalent systemic efficacy levels)
Quantified DifferenceASM decouples SAR induction from severe phytotoxic stress, providing a viable commercial application window.
ConditionsGreenhouse application on flue-cured tobacco prior to viral inoculation.

Ensures that procurement of the resistance inducer does not inadvertently result in crop yield losses due to chemical stress, a common failure point for cheaper elicitors.

Bypassing Antimicrobial Resistance via Stomatal Defense Activation

Traditional procurement of copper-based fungicides and agricultural antibiotics is increasingly compromised by resistant bacterial strains. ASM circumvents direct pathogen targeting entirely. By acting as a pro-drug that activates the host's salicylic acid pathway, ASM induces systemic stomatal closure, physically blocking pathogen entry. In trials against Pseudomonas cannabina, ASM soil drenches significantly reduced bacterial populations in both treated and untreated leaves, providing robust control where conventional direct-acting agents fail [1].

Evidence DimensionMechanism of bacterial population reduction
Target Compound DataReduces infection via host stomatal defense activation; unaffected by pathogen resistance
Comparator Or BaselineCopper fungicides / Antibiotics (Subject to direct pathogen resistance and declining field efficacy)
Quantified DifferenceASM maintains robust disease suppression against strains that have developed complete resistance to conventional bactericides.
ConditionsSoil drench application on cruciferous plants inoculated with Pseudomonas cannabina.

Justifies the premium of ASM for integrated pest management (IPM) programs facing multi-drug resistant bacterial outbreaks.

Hydrolytic Stability for Agricultural Tank Mixing

The S-methyl thioester structure of ASM is specifically engineered for stability prior to plant absorption. While the active carboxylic acid metabolite is highly reactive, the ASM pro-pesticide exhibits excellent stability in slightly acidic aqueous environments, with a hydrolysis half-life of 3.8 years at pH 5 (20°C). This allows for extended shelf-life in water-dispersible granule (WG) formulations and prevents premature degradation in standard agricultural tank mixes .

Evidence DimensionAqueous hydrolysis half-life
Target Compound Data3.8 years at pH 5; 23 weeks at pH 7
Comparator Or BaselineUnprotected active SAR metabolites (Rapid degradation in aqueous solution)
Quantified DifferenceOrders of magnitude greater stability in slightly acidic tank mixes compared to free acid analogs.
ConditionsAqueous solution at 20°C across varying pH levels.

Guarantees reliable shelf-life and predictable field performance, critical for large-scale agricultural procurement and storage.

Management of Copper-Resistant Bacterial Blight in High-Value Crops

Because ASM bypasses direct antimicrobial action in favor of host stomatal defense activation, it is the optimal choice for integrated pest management (IPM) programs targeting multi-drug resistant Pseudomonas and Xanthomonas species. It can be applied via root drench or foliar spray to protect both treated and untreated foliage [1].

Systemic Viral Suppression in Greenhouse Operations

In environments where direct virucides do not exist, ASM is highly effective at inducing distal NHP-mediated antiviral resistance against systemic viruses (e.g., Tomato spotted wilt virus, Plantago asiatica mosaic virus). Its high efficacy at low doses prevents the phytotoxic stunting commonly seen with crude salicylic acid substitutes[2].

Pre-Infection Priming in Commercial Orchards

ASM is uniquely suited for suppressing fire blight (Erwinia amylovora) in apple and pear orchards. Its systemic translocation allows a localized application (such as a trunk paint or root drench) to protect distal shoots and vulnerable graft unions, drastically reducing the need for continuous canopy spraying [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White to beige odorless solid; [Merck Index] Light to dark brown granules with a sulfurous odor; [MSDSonline]

Color/Form

White to beige fine powder

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

209.99215517 Da

Monoisotopic Mass

209.99215517 Da

Boiling Point

Approx 267 °C

Heavy Atom Count

13

Density

1.54X10+3 g/cu cm @ 22 °C

LogP

3.1 (LogP)
log Kow = 3.1 @ 25 °C

Odor

Burnt-like odor
Odorless

Appearance

Solid powder

Melting Point

132.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BCW6119347

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.0000033 [mmHg]
3.30X10-6 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

135158-54-2

Absorption Distribution and Excretion

Following oral treatment of rats, acibenzolar-S-methyl was rapidly & nearly completely (>90% of admin dose) absorbed from the GI tract into the general circulation. The majority (88-95%) of the admin dose was excreted in the urine within the first 48 hr. The major metabolite (79-92%) in the urine was the carboxylic acid derivative of the parent.

Metabolism Metabolites

Following oral treatment of rats, ... the major metabolite (79-92%) in the urine was the carboxylic acid derivative of the parent.

Wikipedia

Acibenzolar-S-methyl

Use Classification

Plant activators, Fungicides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Prepn: R. Schurter et al., EP 313512; eidem US 5523311 (1989, 1996 both to Ciba-Geigy).

Dates

Last modified: 08-15-2023
1: Sleiman M, de Sainte Claire P, Richard C. Heterogeneous Photochemistry of Agrochemicals at the Leaf Surface: A Case Study of Plant Activator Acibenzolar-S-methyl. J Agric Food Chem. 2017 Sep 6;65(35):7653-7660. doi: 10.1021/acs.jafc.7b02622. Epub 2017 Aug 21. PubMed PMID: 28805053.
2: Jespersen D, Yu J, Huang B. Metabolic Effects of Acibenzolar-S-Methyl for Improving Heat or Drought Stress in Creeping Bentgrass. Front Plant Sci. 2017 Jul 11;8:1224. doi: 10.3389/fpls.2017.01224. eCollection 2017. PubMed PMID: 28744300; PubMed Central PMCID: PMC5504235.
3: Lavergne F, Richard C, Saudreau M, Venisse JS, Fumanal B, Goupil P. Effect of acibenzolar-S-methyl phototransformation on its elicitation activity in tobacco cells. Plant Physiol Biochem. 2017 Sep;118:370-376. doi: 10.1016/j.plaphy.2017.07.008. Epub 2017 Jul 8. PubMed PMID: 28710944.
4: Ncube EN, Steenkamp PA, Madala NE, Dubery IA. Stimulatory Effects of Acibenzolar-S-Methyl on Chlorogenic Acids Biosynthesis in Centella asiatica Cells. Front Plant Sci. 2016 Sep 28;7:1469. eCollection 2016. PubMed PMID: 27733862; PubMed Central PMCID: PMC5040108.
5: Schouteden N, Lemmens E, Stuer N, Curtis R, Panis B, De Waele D. Direct nematicidal effects of methyl jasmonate and acibenzolar-S-methyl against Meloidogyne incognita. Nat Prod Res. 2017 May;31(10):1219-1222. doi: 10.1080/14786419.2016.1230111. Epub 2016 Sep 23. PubMed PMID: 27658537.
6: Miliordos DE, Galetto L, Ferrari E, Pegoraro M, Marzachì C, Bosco D. Acibenzolar-S-methyl may prevent vector-mediated flavescence dorée phytoplasma transmission, but is ineffective in inducing recovery of infected grapevines. Pest Manag Sci. 2017 Mar;73(3):534-540. doi: 10.1002/ps.4303. Epub 2016 May 26. PubMed PMID: 27116913.
7: Guziejewski D, Brycht M, Nosal-Wiercińska A, Smarzewska S, Ciesielski W, Skrzypek S. Electrochemical study of the fungicide acibenzolar-s-methyl and its voltammetric determination in environmental samples. J Environ Sci Health B. 2014;49(8):550-6. doi: 10.1080/03601234.2014.911556. PubMed PMID: 24901958.
8: Takeshita M, Okuda M, Okuda S, Hyodo A, Hamano K, Furuya N, Tsuchiya K. Induction of antiviral responses by acibenzolar-s-methyl against cucurbit chlorotic yellows virus in Melon. Phytopathology. 2013 Sep;103(9):960-5. doi: 10.1094/PHYTO-08-12-0188-R. PubMed PMID: 23927428.
9: Riley DG, Joseph SV, Srinivasan R. Reflective mulch and acibenzolar-S-methyl treatments relative to thrips (Thysanoptera: Thripidae) and tomato spotted wilt virus incidence in tomato. J Econ Entomol. 2012 Aug;105(4):1302-10. PubMed PMID: 22928310.
10: Myresiotis CK, Karaoglanidis GS, Vryzas Z, Papadopoulou-Mourkidou E. Evaluation of plant-growth-promoting rhizobacteria, acibenzolar-S-methyl and hymexazol for integrated control of Fusarium crown and root rot on tomato. Pest Manag Sci. 2012 Mar;68(3):404-11. doi: 10.1002/ps.2277. Epub 2011 Aug 30. PubMed PMID: 22307860.
11: Myresiotis CK, Papadakis EN, Vryzas ZG, Papadopoulou-Mourkidou E. Determination of acibenzolar-S-methyl and its acidic metabolite in soils by HPLC-diode array detection. J Environ Sci Health B. 2011;46(6):550-6. doi: 10.1080/03601234.2011.583881. PubMed PMID: 21726155.
12: Muñoz Z, Moret A. Sensitivity of Botrytis cinerea to chitosan and acibenzolar-S-methyl. Pest Manag Sci. 2010 Sep;66(9):974-9. doi: 10.1002/ps.1969. PubMed PMID: 20730989.
13: Tripathi D, Jiang YL, Kumar D. SABP2, a methyl salicylate esterase is required for the systemic acquired resistance induced by acibenzolar-S-methyl in plants. FEBS Lett. 2010 Aug 4;584(15):3458-63. doi: 10.1016/j.febslet.2010.06.046. Epub 2010 Jul 14. PubMed PMID: 20621100.
14: Boava LP, Laia ML, Jacob TR, Dabbas KM, Gonçalves JF, Ferro JA, Ferro MI, Furtado EL. Selection of endogenous genes for gene expression studies in Eucalyptus under biotic (Puccinia psidii) and abiotic (acibenzolar-S-methyl) stresses using RT-qPCR. BMC Res Notes. 2010 Feb 24;3:43. doi: 10.1186/1756-0500-3-43. PubMed PMID: 20181283; PubMed Central PMCID: PMC2854107.
15: Bousset L, Pons-Kühnemann J. Effects of acibenzolar-s-methyl and ethirimol on the composition of a laboratory population of barley powdery mildew. Phytopathology. 2003 Mar;93(3):305-15. doi: 10.1094/PHYTO.2003.93.3.305. PubMed PMID: 18944340.
16: Faize M, Faize L, Koike N, Ishizaka M, Ishii H. Acibenzolar-s-methyl-induced resistance to Japanese pear scab is associated with potentiation of multiple defense responses. Phytopathology. 2004 Jun;94(6):604-12. doi: 10.1094/PHYTO.2004.94.6.604. PubMed PMID: 18943485.
17: Jiang S, Park P, Ishii H. Ultrastructural study on acibenzolar-S-methyl-induced scab resistance in epidermal pectin layers of Japanese pear leaves. Phytopathology. 2008 May;98(5):585-91. doi: 10.1094/PHYTO-98-5-0585. PubMed PMID: 18943227.
18: Mandal B, Mandal S, Csinos AS, Martinez N, Culbreath AK, Pappu HR. Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. Phytopathology. 2008 Feb;98(2):196-204. doi: 10.1094/PHYTO-98-2-0196. PubMed PMID: 18943196.
19: Costa RR, Moraes JC. [Effects of silicon acid and of acibenzolar-S-methyl on Schizaphis graminum (Rondani) (Hemiptera: Aphididae) in wheat plants]. Neotrop Entomol. 2006 Nov-Dec;35(6):834-9. Portuguese. PubMed PMID: 17273717.
20: Pajot E, Silué D. Evidence that DL-3-aminobutyric acid and acibenzolar-S-methyl induce resistance against bacterial head rot disease of broccoli. Pest Manag Sci. 2005 Nov;61(11):1110-4. PubMed PMID: 16041690.

Explore Compound Types